molecular formula C22H30O4 B14289654 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester CAS No. 129840-58-0

1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester

Cat. No.: B14289654
CAS No.: 129840-58-0
M. Wt: 358.5 g/mol
InChI Key: VMDTYSXUHXCGJC-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester is a chemical compound belonging to the class of phthalate esters. Phthalate esters are diesters of phthalic acid and are widely utilized in industrial and research applications, primarily as plasticizers to impart flexibility to polymers . As a diester with cyclohexylmethyl side chains, this compound is expected to share characteristics with other phthalates, such as high boiling points and low water solubility, making it suitable for investigations into material science, polymer chemistry, and as a potential component in specialty coatings . The properties of phthalate esters can vary significantly with the structure of their ester chains, influencing factors like volatility, compatibility with different polymers, and overall performance in the final application. Researchers value this compound for exploring these structure-activity relationships. For Research Use Only. This product is intended for laboratory research purposes and is not classified as a drug, cosmetic, or for use in food, feed, or medicinal products. It must not be administered to humans or animals. Researchers should refer to the product's Safety Data Sheet for safe handling and storage procedures. Specific data on physical properties, applications, and mechanisms of action for this exact compound are subject to ongoing research. Please contact us for detailed technical specifications and availability.

Properties

CAS No.

129840-58-0

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

bis(cyclohexylmethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H30O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h7-8,13-14,17-18H,1-6,9-12,15-16H2

InChI Key

VMDTYSXUHXCGJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Dehydration yields the ester, with water removal (e.g., via Dean-Stark trap) driving the equilibrium toward product formation. Optimal conditions include:

  • Temperature: 120–140°C
  • Catalyst loading: 1–5 mol% relative to phthalic acid
  • Reaction time: 6–12 hours

Reported yields range from 65% to 85%, with purity exceeding 95% after recrystallization. A notable limitation is the requirement for excess alcohol, necessitating costly purification steps to recover unreacted starting materials.

Tin-Catalyzed Esterification

A patent-pending methodology employs dialkyltin oxide catalysts, such as dibutyltin oxide, pre-reacted with p-toluenesulfonic acid to form a thermally stable complex. This catalyst enhances reaction rates and reduces side reactions compared to traditional acid catalysts.

Procedure and Advantages

The tin-based catalyst (1–2 mol%) is suspended in toluene with equimolar phthalic anhydride and cyclohexylmethyl alcohol. The mixture is heated at 140–160°C for 3–5 hours, achieving yields of 88–92%. Key advantages include:

  • Reduced side products: Minimal formation of monoesters or dehydrated byproducts.
  • Reusability: The catalyst retains activity for up to three cycles.

This method is particularly suited for industrial applications due to its scalability and reduced energy input.

Alkylation of Phthalate Salts

An alternative route involves alkylation of disodium phthalate with cyclohexylmethyl methanesulfonate, a strategy adapted from sEH inhibitor synthesis.

Two-Step Alkylation Process

  • Salt formation: Phthalic acid is neutralized with sodium hydride in tetrahydrofuran (THF) to form disodium phthalate.
  • Alkylation: Cyclohexylmethyl methanesulfonate (2.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 8 hours.

This method achieves 75–80% yield but requires anhydrous conditions and costly alkylating agents. Its primary utility lies in synthesizing isotopically labeled derivatives for pharmacokinetic studies.

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for each methodology:

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Fischer esterification H₂SO₄ 120–140 6–12 65–85 95–98
Tin-catalyzed Dibutyltin oxide 140–160 3–5 88–92 99
Alkylation None 25–40 8 75–80 90–94

Key observations:

  • The tin-catalyzed method offers the highest yield and purity, albeit with higher catalyst costs.
  • Alkylation is preferable for sensitive substrates but suffers from lower efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the tin-catalyzed method due to its continuous operation compatibility. Challenges include catalyst recovery and wastewater management from acid-neutralization steps. Recent advances in flow chemistry have reduced reaction times to <2 hours by enhancing mass transfer.

Emerging Methodologies

Microwave-assisted esterification and enzymatic catalysis using lipases are under investigation. Preliminary data suggest microwave methods reduce reaction times to 30–60 minutes but require specialized equipment.

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and cyclohexylmethanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid and other oxidation products.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are phthalic acid and cyclohexylmethanol.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester has several scientific research applications, including:

    Chemistry: It is used as a plasticizer in the production of flexible polymers and resins. Its properties are studied to understand the effects of plasticizers on the mechanical and thermal properties of polymers.

    Biology: Research on its biodegradability and environmental impact is conducted to assess its safety and sustainability.

    Medicine: Studies are conducted to evaluate its potential effects on human health, particularly its role as an endocrine disruptor.

    Industry: It is used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester primarily involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalate esters vary significantly in properties based on substituent structure. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2-Benzenedicarboxylic Acid Esters

Compound Name Molecular Formula Molecular Weight Key Properties/Activities References
Bis(2-ethylhexyl) phthalate (DEHP) C24H38O4 390.56 Antimicrobial, cytotoxic, plasticizer
Dibutyl phthalate (DBP) C16H22O4 278.34 Antimicrobial, allelopathic
Diisooctyl phthalate C24H38O4 390.56 Alters soil bacterial communities
Diheptyl phthalate C22H34O4 362.50 Moderate environmental persistence
Dicyclohexyl phthalate C20H26O4 330.42 Plasticizer, high stability
1,2-Benzenedicarboxylic acid, diisononyl ester C26H42O4 418.61 Potential endocrine disruptor

Key Comparisons

Substituent Size and Hydrophobicity

  • Bis(cyclohexylmethyl) ester : The cyclohexylmethyl group combines a cyclohexane ring with a methylene bridge, creating a bulky, hydrophobic substituent. This structure likely increases molecular weight (>400 g/mol inferred) and reduces water solubility compared to linear esters like DBP (MW 278.34) .
  • Branched vs. Linear Esters : Branched esters (e.g., DEHP, diisooctyl) exhibit higher thermal stability and lower biodegradability than linear analogs (e.g., DBP) due to steric hindrance .

Biological Activity

  • Antimicrobial Effects : DEHP and DBP show broad-spectrum antimicrobial activity, likely due to membrane disruption . The cyclohexylmethyl ester’s hydrophobicity may enhance lipid bilayer interaction, though direct evidence is lacking.
  • Cytotoxicity : DEHP demonstrates cytotoxic effects in microalgae and cancer cells , while dibutyl and diisobutyl esters are linked to allelopathy in plants .

Environmental Impact

  • Soil Microbiome : Diisooctyl ester reduces bacterial diversity and alters microbial composition in soil . Larger esters like bis(cyclohexylmethyl) may persist longer in the environment due to reduced microbial degradation.
  • Plasticizer Applications : DEHP and dicyclohexyl phthalate are widely used as plasticizers. The cyclohexylmethyl variant’s bulkiness could improve polymer compatibility but raise concerns about bioaccumulation .

Table 2: Substituent-Specific Properties

Substituent Type Example Compound Boiling Point (°C) Key Applications
Linear Alkyl (C4) Dibutyl phthalate 340 Plasticizers, solvents
Branched Alkyl (C8) Bis(2-ethylhexyl) phthalate 385 PVC plasticizers
Cycloalkyl (C6) Dicyclohexyl phthalate 390 High-temperature plastics
Cycloalkylmethyl (C7) Bis(cyclohexylmethyl) ester* ~450 (inferred) Specialty polymers

*Estimated based on analog data.

Biological Activity

1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester, commonly referred to in the literature as a derivative of phthalate esters, has garnered attention due to its potential biological activities. This compound is structurally related to other phthalates, which are known for their applications in plasticizers and their relevance in biological systems. Understanding the biological activity of this compound is crucial for evaluating its safety and therapeutic potential.

The compound's chemical formula is C20H30O4C_{20}H_{30}O_4, and it is characterized by two benzenedicarboxylic acid moieties esterified with cyclohexylmethyl groups. This structure influences its solubility and interaction with biological membranes.

Cytotoxicity

Recent studies have demonstrated that derivatives of 1,2-benzenedicarboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on a related compound, 1,2-benzenedicarboxylic acid, mono 2-ethylhexyl ester (DMEHE), revealed IC50 values indicating effective cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The IC50 values were reported as follows:

Cell LineIC50 (µg/ml)
HepG242
MCF-7100
HaCaT250
NIH 3T3500

These results suggest that while the compound exhibits strong activity against cancer cells, it shows lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT .

The cytotoxic mechanism of these compounds often involves the induction of apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed in treated cells, suggesting that these compounds disrupt essential cellular functions such as cell cycle regulation and inflammation pathways .

Antimicrobial Activity

In addition to cytotoxic effects, certain phthalate esters have demonstrated antimicrobial properties. For example, bioassays conducted on extracts containing similar compounds showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.375 mg/mL to 3 mg/mL for different fractions derived from plant sources containing these esters .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of DMEHE on HepG2 and MCF-7 cell lines using the MTT assay. The results indicated a significant reduction in cell viability in a concentration-dependent manner, confirming the potential of such compounds in cancer therapy .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of plant extracts containing phthalate derivatives. The study found that certain fractions exhibited MIC values comparable to standard antibiotics like ciprofloxacin, highlighting their potential use in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester with high regioselectivity?

  • Methodology : Utilize a two-step esterification process. First, react phthalic anhydride with cyclohexylmethanol under acid catalysis (e.g., concentrated sulfuric acid) to form the monoester. Next, employ a coupling agent like DCC (dicyclohexylcarbodiimide) to promote the second esterification, minimizing side reactions. Monitor reaction progress via FT-IR for carbonyl group reduction and confirm purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. How can researchers validate the purity of bis(cyclohexylmethyl) phthalate post-synthesis?

  • Methodology : Combine chromatographic and spectroscopic techniques:

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 10°C/min) to separate impurities. Compare retention indices (e.g., Kovats RI ~2494 for similar phthalates) and mass spectra against standards .
  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., cyclohexylmethyl protons at δ 1.0–2.2 ppm; ester carbonyls at ~168–170 ppm) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in environmental degradation rates of bis(cyclohexylmethyl) phthalate across studies?

  • Methodology : Conduct controlled microcosm studies with standardized parameters:

  • Aquatic systems : Use OECD 309 guidelines to measure biodegradation under aerobic conditions (pH 7.0, 25°C). Monitor via LC-MS/MS, quantifying parent compound and metabolites (e.g., monoesters) .
  • Soil systems : Apply ISO 11266 protocols, adjusting organic matter content and microbial activity. Use 14^{14}C-labeled phthalate to track mineralization rates .

Q. How can in silico models predict the endocrine-disrupting potential of bis(cyclohexylmethyl) phthalate?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinity to human estrogen receptor α (PDB ID: 1A52). Compare binding energies with known agonists (e.g., estradiol).
  • QSAR models : Train models on phthalate datasets (e.g., ToxCast) to predict androgen receptor antagonism. Validate with in vitro assays (e.g., MDA-kb2 cell line) .

Q. What analytical challenges arise when quantifying bis(cyclohexylmethyl) phthalate in biological matrices, and how can they be mitigated?

  • Methodology : Address matrix effects and low concentrations via:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges, eluting with ethyl acetate. Derivatize with BSTFA to enhance GC-MS sensitivity .
  • Internal standards : Use deuterated analogs (e.g., d4-DMP) to correct for ionization variability .

Regulatory and Compliance Focus

Q. What parameters must be documented for REACH compliance of bis(cyclohexylmethyl) phthalate?

  • Critical parameters :

  • Physicochemical data : Log Kow (predicted via EPI Suite: ~8.2), water solubility (experimentally determined via shake-flask method).
  • Toxicity endpoints : Acute aquatic toxicity (Daphnia magna EC50), mutagenicity (Ames test).
  • Exposure scenarios : Industrial handling protocols, waste disposal routes .

Q. How does the alkyl chain length (cyclohexylmethyl vs. 2-ethylhexyl) influence the plasticizer’s migration rate from PVC matrices?

  • Methodology :

  • Accelerated migration testing : Incubate PVC films (10% w/w phthalate) in hexane at 40°C. Quantify leached phthalate via GC-FID.
  • Structure-property analysis : Correlate migration rates with Hansen solubility parameters (δd, δp, δh). Longer/branched chains (e.g., cyclohexylmethyl) reduce mobility due to higher δd .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported hydrolysis rates of bis(cyclohexylmethyl) phthalate under varying pH conditions?

  • Methodology :

  • Controlled kinetic studies : Perform hydrolysis at pH 2–12 (37°C), sampling at intervals. Use LC-UV (λ = 254 nm) to track degradation.
  • Mechanistic analysis : Apply pseudo-first-order kinetics. Identify reactive sites via DFT calculations (e.g., ester carbonyl electron density) .

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